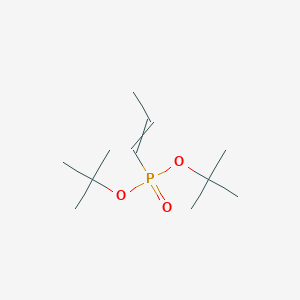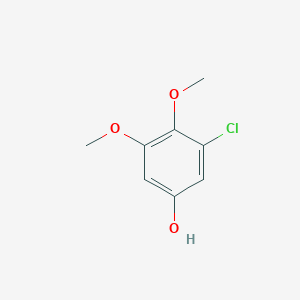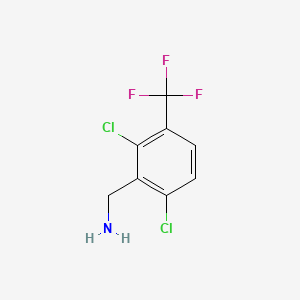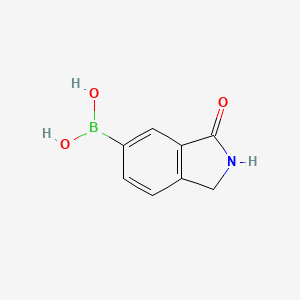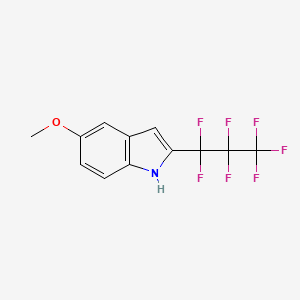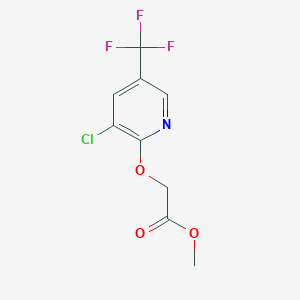
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate
Overview
Description
“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate” is a chemical compound with the molecular weight of 253.61 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives, including “Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate”, involves the development of organic compounds containing fluorine . The number of chlorine atoms introduced to the pyridine ring can be controlled by changing the molar ratio of chlorine gas and the reaction temperature .Molecular Structure Analysis
The InChI code for “Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate” is1S/C9H7ClF3NO2/c1-16-8(15)3-7-6(10)2-5(4-14-7)9(11,12)13/h2,4H,3H2,1H3 . This indicates the presence of a methyl group, a trifluoromethyl group, a pyridine ring, and an acetate group in the molecule. Physical And Chemical Properties Analysis
“Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate” is a solid at room temperature . Its boiling point is between 38-40 degrees Celsius . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Synthesis and Large-Scale Production
Morgentin et al. (2009) describe an efficient methodology for synthesizing methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, a compound closely related to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate. Their approach is suitable for large-scale production, providing access to a variety of heterocyclic analogues, which is crucial for pharmaceutical and agrochemical industries (Morgentin et al., 2009).
Molecular Structure and Computational Study
Shen et al. (2012) conducted a study on pyrazole derivatives of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, which shares structural similarities with Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate. They used X-ray diffraction and density-functional-theory calculations to analyze the molecular structure and thermodynamic properties, highlighting the potential for computational studies in understanding the properties of such compounds (Shen et al., 2012).
Catalytic Applications
Denmark and Fan (2002) explored the catalytic, enantioselective additions of ketene acetals to ketones, a process that can involve compounds like Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate. Their research demonstrates the application of such compounds in catalysis, particularly in enhancing reaction selectivity and efficiency (Denmark & Fan, 2002).
Thermodynamic and Transport Properties
Cadena et al. (2006) studied pyridinium-based ionic liquids, closely related to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate, focusing on their thermodynamic and transport properties. This research is significant for understanding the physical properties of such compounds, which is crucial in material science and engineering applications (Cadena et al., 2006).
Anti-Cancer Activity
Qiao et al. (2021) synthesized novel complexes based on derivatives of 5-Acetoxy-1-(6-chloro-pyridin-2-yl)-1H-pyrazole-3-carboxylic acid methyl ester, which is structurally similar to Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate. Their work highlights the potential anti-cancer activities of these compounds, demonstrating their importance in medicinal chemistry and drug design (Qiao et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO3/c1-16-7(15)4-17-8-6(10)2-5(3-14-8)9(11,12)13/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSRKHATLSJMRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



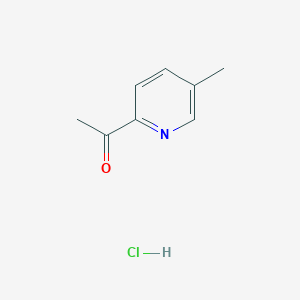
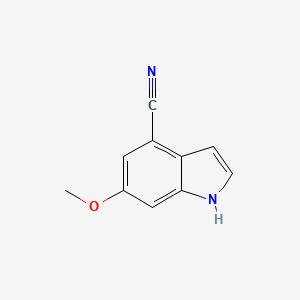
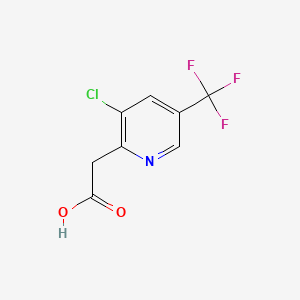

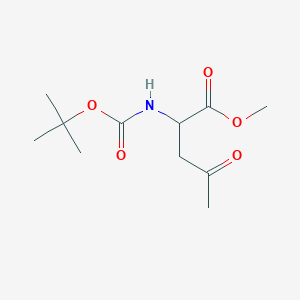
![[5-(3-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1425470.png)
